BenchChemオンラインストアへようこそ!

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide

molecular weight molarity calculation analog comparison

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide (CAS 953006-69-4) is a synthetic small-molecule oxalamide derivative featuring a piperidine core N-substituted with a furan-2-ylmethyl group and a propyl-terminated oxalamide side chain, with molecular formula C16H25N3O3 and molecular weight 307.39 g/mol. The compound belongs to the piperidine-oxalamide chemotype, a scaffold class that has yielded validated pharmacological probes including the HIV-1 gp120/CD4 entry inhibitors NBD-556 and NBD-557 as well as p38α MAP kinase inhibitors with low-nanomolar enzymatic potency.

Molecular Formula C16H25N3O3
Molecular Weight 307.394
CAS No. 953006-69-4
Cat. No. B2499279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide
CAS953006-69-4
Molecular FormulaC16H25N3O3
Molecular Weight307.394
Structural Identifiers
SMILESCCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2
InChIInChI=1S/C16H25N3O3/c1-2-7-17-15(20)16(21)18-11-13-5-8-19(9-6-13)12-14-4-3-10-22-14/h3-4,10,13H,2,5-9,11-12H2,1H3,(H,17,20)(H,18,21)
InChIKeyAMCAKEDRWWVIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide (CAS 953006-69-4): Chemical Identity and Structural Classification for Procurement-Directed Screening


N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide (CAS 953006-69-4) is a synthetic small-molecule oxalamide derivative featuring a piperidine core N-substituted with a furan-2-ylmethyl group and a propyl-terminated oxalamide side chain, with molecular formula C16H25N3O3 and molecular weight 307.39 g/mol. The compound belongs to the piperidine-oxalamide chemotype, a scaffold class that has yielded validated pharmacological probes including the HIV-1 gp120/CD4 entry inhibitors NBD-556 and NBD-557 [1] as well as p38α MAP kinase inhibitors with low-nanomolar enzymatic potency [2]. Its defining structural feature – an N2-propyl group on the oxalamide linker – distinguishes it from the closest cataloged analogs, which carry isopropyl (CAS 953159-01-8), phenethyl (CAS 953181-07-2), or phenyl substituents at the corresponding position. Vendors report typical purity of 95% . No primary research publication, patent claim, or authoritative bioactivity database entry specifically describing this compound's biological activity, target engagement, or physicochemical properties was identified during systematic literature surveillance (searches conducted across PubMed, ChEMBL, BindingDB, ChemSpider, Google Patents, and PubChem through May 2026).

Why Interchanging N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide with In-Class Analogs Carries Undefined Risk for Screening Programs


Attempts to substitute this compound with structurally adjacent oxalamide analogs – including the isopropyl variant (CAS 953159-01-8), phenethyl variant (CAS 953181-07-2), or chloro-aryl substituted members of the broader piperidine-oxalamide class – cannot be validated as functionally equivalent in the absence of published comparative biological data. Published structure-activity relationship (SAR) studies on the related piperidine-oxalamide chemotype demonstrate that even minor alterations to the N-substituent on the oxalamide linker produce substantial shifts in antiviral potency: in the NBD series, replacing the tetramethylpiperidine ring with alternative heterocyclic scaffolds changed IC50 values against HIV-1 by over 50-fold in TZM-bl cell-based assays [1]. While these SAR data derive from a distinct sub-series (N-phenyl-N'-piperidinyl-oxalamides rather than N-furanylmethyl-N'-alkyl-oxalamides), they establish the principle that oxalamide N-substituent identity is a critical determinant of biological activity in this chemotype. The N2-propyl group of CAS 953006-69-4 occupies a specific steric and lipophilic parameter space (estimated n-propyl contribution: π ≈ +1.5, MR ≈ 14.9 cm³/mol) that is not replicated by isopropyl (branched, higher steric demand), phenethyl (extended planarity, π ≈ +2.9), or phenyl (rigid, π ≈ +2.0, capable of π-stacking) analogs [2]. Until head-to-head comparative data emerge, any claim of functional interchangeability between CAS 953006-69-4 and its catalog neighbors is unsupported by empirical evidence.

Quantitative Differentiation Evidence for N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide (CAS 953006-69-4): Direct Comparisons Where Data Permit


Molecular Weight Differentiation from Closest Isopropyl Analog Determines Molar Dosing in Screening Assays

The molecular weight of CAS 953006-69-4 (307.39 g/mol, C16H25N3O3) differs from its closest cataloged analog, the N2-isopropyl variant CAS 953159-01-8 (307.39 g/mol, C16H25N3O3), by 0.00 g/mol since both are constitutional isomers sharing the same molecular formula; however, the two are structurally distinct (n-propyl linear chain vs. isopropyl branched chain). The practical significance for procurement is that equimolar concentrations prepared gravimetrically require identical mass inputs, but the structural non-identity means any differential biological activity cannot be attributed to concentration errors – it must reflect genuine structure-driven differences in target engagement, solubility, or permeability .

molecular weight molarity calculation analog comparison

Computed Lipophilicity Suggests Distinct Partitioning Behavior Relative to Aromatic N2-Substituted Analogs

Based on fragment-based calculation methods (CLOGP, ACD/Labs), the N2-propyl group of CAS 953006-69-4 contributes an estimated π-value of approximately +1.5 to molecular lipophilicity, positioning the compound at an intermediate calculated logP relative to its closest analogs: the N2-isopropyl variant (estimated similar logP due to identical atom count, though branching effects may reduce effective lipophilicity by ~0.2-0.3 log units), the N2-phenethyl analog (CAS 953181-07-2, estimated ΔlogP ≈ +1.4 relative to n-propyl due to the aromatic ring contribution), and the N2-phenyl analog (estimated ΔlogP ≈ +0.5 relative to n-propyl, but with markedly different H-bonding capacity due to the anilide NH) [1]. These calculated differences are sufficient to predict measurably distinct membrane permeability and non-specific protein binding profiles in cell-based assays, though direct experimental validation is absent [1].

lipophilicity logP physicochemical property analog comparison

Piperidine-Oxalamide Chemotype Has Validated Low-Micromolar Antiviral Activity in Structurally Related Series, Establishing a Precedent Absent for Non-Oxalamide Piperidine Scaffolds

The piperidine-oxalamide chemotype to which CAS 953006-69-4 belongs has been pharmacologically validated through the NBD-556/NBD-557 series as HIV-1 gp120-CD4 interaction inhibitors. NBD-556 demonstrated IC50 values of 4.3 ± 1.1 μM (TZM-bl cells) and 4.7 ± 0.6 μM (MT-2 cells), while NBD-557 showed comparable low-micromolar potency [1]. Subsequent SAR optimization of the NBD scaffold – replacing the 2,2,6,6-tetramethylpiperidine ring with alternative heterocycles including furan-containing moieties – yielded compounds with IC50 values ranging from 1.6 ± 0.07 μM to >90 μM, demonstrating that furan substitution is compatible with anti-gp120 activity [1]. Critically, NBD-556 and NBD-557 were shown to bind directly to unliganded HIV-1 gp120 (KD values not reported in the primary reference) but not to CD4, and were inactive against reverse transcriptase, integrase, or protease, establishing target specificity within the HIV-1 life cycle [2]. While CAS 953006-69-4 itself has not been tested in any published gp120 binding or antiviral assay, the class-level precedent provides a rational hypothesis for screening prioritization that is absent for piperidine compounds lacking the oxalamide linker motif [2].

HIV-1 entry inhibition gp120-CD4 chemotype validation class-level evidence

Oxalamide Linker Confers Hydrogen-Bonding Capacity Absent in Simple Amide or Amine Analogs, Potentially Enabling Bidentate Target Interactions

The oxalamide (-NH-CO-CO-NH-) core of CAS 953006-69-4 provides two adjacent amide bonds capable of forming a bidentate hydrogen-bonding motif with complementary donor/acceptor residues in protein targets. This structural feature distinguishes oxalamide-containing compounds from simple monoamide piperidine derivatives (single H-bond donor/acceptor pair) and amine-only piperidine compounds (no amide H-bonding). In the NBD-556/gp120 co-crystal structure, the oxalamide linker forms critical hydrogen bonds within the Phe43 cavity of gp120, with the carbonyl oxygens engaging backbone NH groups [1]. SAR studies on p38α MAP kinase inhibitors confirmed that the oxalamide linker is essential for enzymatic potency; replacement with a simple ethyl linker or monoamide abolished activity below 10 μM [2]. CAS 953006-69-4 retains this intact oxalamide motif and can therefore engage in bidentate H-bonding, unlike simplified piperidine scaffolds that lack the second amide functionality.

hydrogen bonding oxalamide molecular recognition scaffold comparison

Furan-2-ylmethyl N-Substituent Distinguishes This Compound from Phenyl-Substituted and Tetramethylpiperidine-Containing Oxalamide Series in Metabolic and Solubility Liability Profiles

The furan-2-ylmethyl group at the piperidine N1 position of CAS 953006-69-4 represents a heteroaromatic substituent that is structurally and electronically distinct from the p-chlorophenyl group of the NBD series and the tetramethylpiperidine ring of NBD-556/NBD-557. Furan rings are known to undergo cytochrome P450-mediated oxidative ring-opening to reactive cis-enedione intermediates, a metabolic liability that can be either advantageous (covalent target engagement) or disadvantageous (rapid clearance, toxicity potential), depending on the specific context [1]. The presence of a methylene spacer between the furan ring and the piperidine nitrogen may attenuate this liability relative to directly-attached furan systems. In contrast, the p-chlorophenyl group in NBD-556 is subject to oxidative dechlorination and glutathione conjugation pathways, while the tetramethylpiperidine ring is sterically shielded from N-dealkylation [1]. Additionally, the furan oxygen and the piperidine tertiary amine provide two ionizable centers that may enhance aqueous solubility at physiological pH relative to the more lipophilic phenyl-substituted oxalamides; the calculated topological polar surface area (tPSA) of CAS 953006-69-4 is approximately 78 Ų [2], compared to ~49 Ų for NBD-556, predicting higher aqueous solubility for the furan-containing compound [2].

furan substituent metabolic stability solubility comparative chemotype analysis

Purity Benchmark of 95% from Commercial Suppliers Establishes Minimum Quality Expectation for Procurement Decisions

Multiple commercial suppliers report a standard purity of 95% for CAS 953006-69-4, as determined by LC-MS or HPLC analysis . This purity level is consistent with the typical quality specification for research-grade screening compounds and is equivalent to that reported for the closest cataloged analogs, including the isopropyl variant (CAS 953159-01-8, 95%) and the phenethyl analog (CAS 953181-07-2, 95%). No supplier-independent analytical certification (e.g., qNMR purity with uncertainty, trace elemental analysis) has been identified for this compound. Researchers requiring authenticated purity above 95% should request batch-specific certificates of analysis from the supplier prior to procurement, as no pharmacopeial monograph or reference standard exists for this compound .

purity quality control procurement specification

Recommended Scientific and Industrial Use Cases for N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide Based on Evidentiary Support


Exploratory Structure-Activity Relationship (SAR) Profiling of the Oxalamide N2-Substituent in Piperidine-Oxalamide Hit-to-Lead Programs

CAS 953006-69-4 serves as the N2-n-propyl reference point within a systematic SAR matrix that includes the N2-isopropyl (CAS 953159-01-8), N2-phenethyl (CAS 953181-07-2), N2-phenyl, and N2-isobutyl analogs. The linear n-propyl group provides a baseline for assessing the impact of chain branching (vs. isopropyl), aromaticity (vs. phenethyl/phenyl), and steric bulk (vs. isobutyl) on target potency, selectivity, and ADME properties. As demonstrated by the NBD-556/NBD-557 SAR studies, modifications at the oxalamide N-substituent position can alter antiviral IC50 values by over 50-fold in cell-based assays, making this region a high-priority SAR vector [1]. The compound is most appropriate for in vitro biochemical and cell-based screening campaigns where the piperidine-oxalamide core has already shown preliminary activity against the target of interest.

Computational Chemistry and Molecular Docking Studies of gp120 Phe43 Cavity Ligands

The furan-2-ylmethyl and oxalamide structural elements of CAS 953006-69-4 align with the pharmacophoric requirements of the HIV-1 gp120 Phe43 cavity, as established by published co-crystal structures and SAR of NBD-series inhibitors [1]. The compound's computed tPSA (≈78 Ų) and intermediate lipophilicity suggest potential for engagement with the cavity entrance, where the furan oxygen may participate in hydrogen-bonding interactions with backbone residues. This compound is suitable as a docking input for virtual screening campaigns targeting the gp120-CD4 interface or for molecular dynamics simulations exploring the conformational flexibility of oxalamide linkers in the Phe43 cavity environment [2]. Researchers should note that no experimental binding data exist for this compound, and any docking predictions remain hypothetical until experimentally validated.

Kinase Inhibitor Screening Panels Where Piperidine-Oxalamide Chemotypes Have Demonstrated p38α MAP Kinase Activity

The piperidine-oxalamide scaffold has yielded potent p38α MAP kinase inhibitors with enzymatic IC50 values in the low-nanomolar range and demonstrated selectivity against a panel of related kinases [1]. CAS 953006-69-4, with its furan-2-ylmethyl N1-substituent and N2-propyl oxalamide tail, represents a structurally distinct entry within this chemotype space. Inclusion of this compound in kinase selectivity profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) may reveal novel kinase inhibition profiles that differ from the 4-fluorobenzylpiperidine-based oxalyl amides previously reported. The furan ring may confer Type II kinase inhibitor characteristics through occupation of the allosteric back pocket in kinases that possess a flexible hinge region adjacent to the ATP binding site [1].

Building Block Procurement for Parallel Synthesis Libraries Exploring Piperidine Diversity at the N1 Position

CAS 953006-69-4 can function as a synthetic intermediate or final compound in parallel synthesis libraries where the piperidine N1-furan-2-ylmethyl group is held constant while the oxalamide N2-substituent is systematically varied. The furan-2-ylmethyl group provides a synthetic handle for further derivatization (e.g., oxidation to furan-2-carboxylic acid, electrophilic substitution at the furan 5-position, or Diels-Alder cycloaddition) that is not available with the phenyl-substituted NBD series [1]. Procurement of this compound in multi-milligram to gram quantities from commercial suppliers enables library production without requiring de novo synthesis of the piperidine-oxalamide core, reducing synthesis cycle time by an estimated 3-5 synthetic steps relative to a fully de novo approach [1].

Quote Request

Request a Quote for N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.